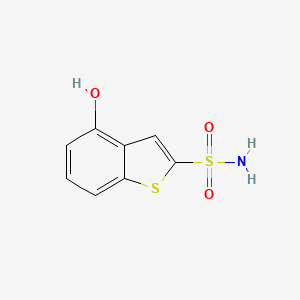
4-Hydroxy-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C8H7NO3S2 and a molecular weight of 229.27608 g/mol . This compound is part of the thiophene-based sulfonamides, which are known for their significant biological activities, including antibacterial, antiviral, anticancer, and carbonic anhydrase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Hydroxy-1-benzothiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various physiological effects, depending on the specific enzyme and its role in the body .
Comparison with Similar Compounds
4-Hydroxy-1-benzothiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
4,5-Dichlorothiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase II.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H7NO3S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
4-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H,(H2,9,11,12) |
InChI Key |
KWNKEEZVYAHKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
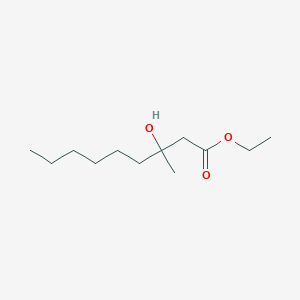

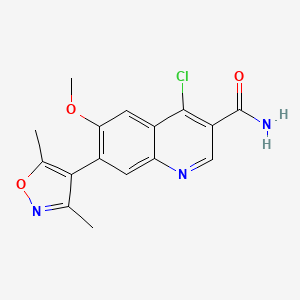
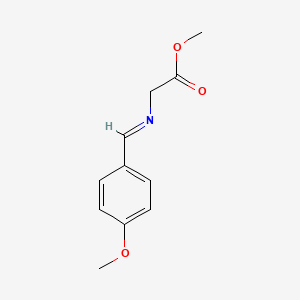
![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)

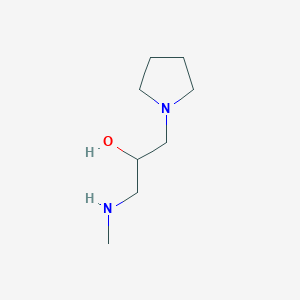

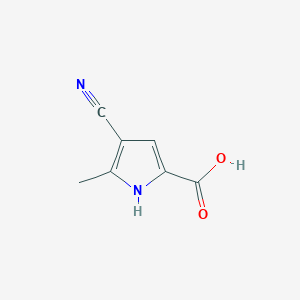
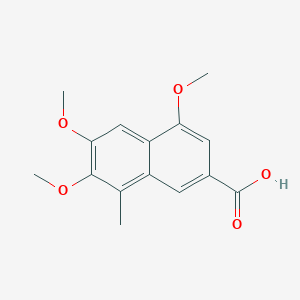
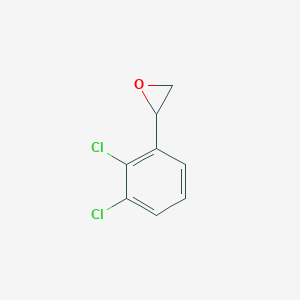
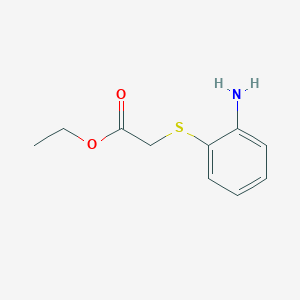
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8774420.png)
